molecular formula C7H11N3O2 B13086367 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid

2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid

Cat. No.: B13086367
M. Wt: 169.18 g/mol
InChI Key: OUENNUXUVPFTEV-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-1,2,3-triazol-5-yl)propanoic acid is a valuable triazole-based building block in scientific research and development. With a molecular formula of C7H11N3O2, this compound features a 1,2,3-triazole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities and application in drug discovery . The 1,2,3-triazole core is metabolically stable and can participate in dipole-dipole interactions and hydrogen bonding with biological targets, making it a key structural motif for developing new active compounds . Researchers utilize this and related triazole-propanoic acid derivatives as versatile intermediates or precursor molecules in the synthesis of more complex structures . Its potential applications span multiple fields, including use as a synthetic intermediate for novel active ingredients and in the exploration of targeted protein degradation (TPD) strategies, where small molecules are used to modulate cellular protein levels . Furthermore, the triazole ring is frequently employed as a bioisostere for carboxylic acids and other functional groups in the design of glutamate receptor agonists and other bioactive molecules, highlighting its utility in scaffold-hopping approaches for lead optimization . This product is intended for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(3-ethyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-3-10-6(4-8-9-10)5(2)7(11)12/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

OUENNUXUVPFTEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=N1)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid can be achieved through “Click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring . The reaction is typically carried out in an aqueous medium with copper sulfate pentahydrate and sodium ascorbate as catalysts .

Industrial Production Methods

Industrial production of 1,2,3-triazoles often involves large-scale CuAAC reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the safety and scalability of the process. The use of water as a solvent and the mild reaction conditions make this method environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid showed effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential use in treating inflammatory diseases .

Agricultural Applications

Fungicide Development
Due to its triazole structure, this compound has potential as a fungicide. Research has shown that similar triazole derivatives can effectively inhibit fungal growth, particularly in crops susceptible to fungal infections. The application of this compound could enhance crop protection strategies .

Materials Science

Polymer Chemistry
In materials science, the incorporation of triazole derivatives into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Case studies demonstrate that adding this compound to polymer formulations improves their performance under stress conditions .

Cosmetic Formulations

Skin Care Products
The compound's bioactive properties make it an attractive ingredient in cosmetic formulations aimed at improving skin health. Studies suggest that it may enhance skin hydration and barrier function when included in topical products .

Table 1: Summary of Applications and Effects

Application AreaEffect/OutcomeReference
PharmacologyAntimicrobial activity
Anti-inflammatory properties
AgriculturePotential fungicide
Materials ScienceImproved mechanical properties
Cosmetic FormulationsEnhanced skin hydration

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazole compounds found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Application

Field trials assessing the efficacy of triazole-based fungicides revealed that crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the active site residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Triazole Ring

  • Ethyl vs. Methyl Substitution: 2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid () replaces the ethyl group with a methyl group. However, the tert-butoxy carbonyl (Boc) group introduces significant steric hindrance, which may limit bioavailability . 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid () features a bromine atom on a 1,2,4-triazole ring. The 1,2,4-triazole isomerism alters electronic properties compared to 1,2,3-triazoles .

Heterocycle Variations

  • Tetrazole Derivatives: 2-Hydroxy-3-(1-phenyl-1H-tetrazol-5-yl)thio-propanoic Acid () replaces the triazole with a tetrazole ring. Tetrazoles are more acidic (pKa ~4–5) due to increased nitrogen content, enhancing ionization at physiological pH. The phenyl substituent adds aromaticity and π-stacking capability, beneficial for target engagement .
  • Imidazole Derivatives: (2S)-3-(1H-Imidazol-5-yl)-2-(1H-pyrrol-1-yl)propanoic Acid () substitutes the triazole with imidazole and pyrrole groups. Imidazole’s dual protonation sites (pKa ~6–7) enable pH-dependent solubility, while pyrrole introduces planar aromaticity for π-π interactions .

Functional Group Modifications

  • Azetidine Scaffolds :
    • 3-(1H-1,2,3-Triazol-5-yl)azetidin-3-ol dihydrochloride () incorporates a strained azetidine ring. The hydroxyl group and hydrochloride salt enhance solubility, while the triazole retains hydrogen-bonding capacity. This scaffold is favored in fragment-based drug discovery .

Biological Activity

2-(1-Ethyl-1H-1,2,3-triazol-5-yl)propanoic acid is a compound belonging to the triazole family, characterized by its unique five-membered ring structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its molecular formula is C7H11N3O2C_7H_{11}N_3O_2 with a molecular weight of 169.18 g/mol.

Research indicates that this compound acts primarily as an inhibitor of carbonic anhydrase-II (CA-II), an enzyme crucial for various physiological processes including pH regulation and ion transport. The binding mechanism involves hydrogen bonding and hydrophobic interactions with specific residues in the enzyme's active site, leading to a decrease in enzymatic activity.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
  • Anticancer Potential : Investigations have shown that this compound may inhibit the proliferation of cancer cells. For instance, in vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Carbonic Anhydrase InhibitionSignificant inhibition observed with binding affinity studies.
AntimicrobialExhibited activity against various bacterial strains.
AnticancerInduced apoptosis in HepG2 cells with IC50 values indicating moderate potency.

Detailed Findings

In a study focused on anticancer activity, the MTT assay was utilized to assess cell viability after exposure to varying concentrations of the compound. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value as low as 13 µg/mL against HepG2 cells, suggesting potent anticancer effects .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Variations in substituents on the triazole ring can significantly affect its binding affinity and overall efficacy as an inhibitor of carbonic anhydrase-II. The presence of electron-donating groups has been associated with enhanced biological activity .

Synthesis Methods

The synthesis of this compound typically employs Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and high yields under mild conditions .

Table 2: Comparison of Synthesis Methods

MethodAdvantagesDisadvantages
CuAACHigh yield and efficiencyRequires copper catalyst
Traditional methodsEstablished protocolsOften lower yields

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